Dirubidium tetrabromoplatinate
Description
Dirubidium tetrabromoplatinate (Rb₂PtBr₄) is a platinum(IV) complex featuring a tetrabromoplatinate anion ([PtBr₄]²⁻) coordinated by two rubidium cations. This compound belongs to the family of alkali metal tetrabromometallates, which are characterized by their ionic structures and stability under ambient conditions.
Properties
CAS No. |
15278-86-1 |
|---|---|
Molecular Formula |
Br4PtRb2 |
Molecular Weight |
685.6 g/mol |
IUPAC Name |
platinum(2+);rubidium(1+);tetrabromide |
InChI |
InChI=1S/4BrH.Pt.2Rb/h4*1H;;;/q;;;;+2;2*+1/p-4 |
InChI Key |
QOPPFYGKCUNPPE-UHFFFAOYSA-J |
SMILES |
[Br-].[Br-].[Br-].[Br-].[Rb+].[Rb+].[Pt+2] |
Canonical SMILES |
[Br-].[Br-].[Br-].[Br-].[Rb+].[Rb+].[Pt+2] |
Other CAS No. |
15278-86-1 |
Synonyms |
dirubidium tetrabromoplatinate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : Rb₂PtBr₄
- Molecular Weight : ~685.62 g/mol (calculated)
Elemental Composition :
Element Percentage Rb 24.93% Pt 28.45% Br 46.62%
Structural Comparison
a) Dirubidium Dichromate (Rb₂Cr₂O₇)
- Coordination Geometry : The dichromate ion (Cr₂O₇²⁻) forms a tetrahedral structure, with Rb⁺ ions occupying interstitial sites in the lattice .
- Stability : Highly oxidizing and toxic, classified as a restricted substance due to chromium(VI) content .
b) Dirubidium Selenide (Rb₂Se)
- Coordination Geometry : Rubidium adopts a tetrahedral geometry around selenium, with Rb–Se bond lengths of ~3.1 Å .
Elemental Composition :
Element Percentage Rb 68.40% Se 31.60% - Reactivity : More hygroscopic compared to Rb₂PtBr₄ due to the ionic nature of Rb⁺ and Se²⁻.
c) Alkali Metal Tetrabromometallates (e.g., Cs₂PtBr₄)
- Crystal Structure : Larger cations like Cs⁺ (in Cs₂PtBr₄) result in expanded lattice parameters compared to Rb₂PtBr₄, altering conductivity and thermal stability.
- Synthesis : Similar to methods for Rb₂S₃ and Rb₂Se₅, which involve direct combination of elements or redox reactions under controlled conditions .
Elemental and Isotopic Analysis
| Compound | Rb (%) | Anion Element (%) | Anion Type |
|---|---|---|---|
| Rb₂PtBr₄ (calculated) | 24.93 | Pt (28.45), Br (46.62) | [PtBr₄]²⁻ |
| Rb₂Cr₂O₇ | 34.12 | Cr (29.80), O (36.08) | [Cr₂O₇]²⁻ |
| Rb₂Se | 68.40 | Se (31.60) | Se²⁻ |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Dirubidium tetrabromoplatinate, and how can purity be optimized?
- Methodological Answer : Rb₂PtBr₄ is typically synthesized via:
- Solid-state reactions : Stoichiometric mixtures of RbBr and PtBr₂ are heated under inert conditions (e.g., argon) at 400–500°C for 24–48 hours. Yield optimization requires precise control of temperature gradients .
- Solution-based synthesis : Dissolving PtBr₄ in hydrobromic acid (HBr) and adding RbOH, followed by slow crystallization. Purity (>98%) is achieved through repeated recrystallization in anhydrous ethanol .
- Key challenges : Avoid hydrolysis by maintaining anhydrous conditions. Characterize purity via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) .
Q. What experimental techniques are critical for characterizing the crystal structure of Rb₂PtBr₄?
- Methodological Answer :
- Single-crystal XRD : Resolves unit cell parameters and Pt-Br bond distances. Use software like ORTEP-3 for thermal ellipsoid visualization .
- Powder XRD : Confirms phase purity by matching experimental patterns with theoretical simulations (e.g., CIF files from the Inorganic Crystal Structure Database).
- Spectroscopy : Raman spectroscopy identifies Pt-Br stretching modes (200–400 cm⁻¹), while X-ray absorption spectroscopy (XAS) probes Pt oxidation states .
Q. How can the thermal stability and solubility of Rb₂PtBr₄ be systematically evaluated?
- Methodological Answer :
- Thermal analysis : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition temperatures. Differential scanning calorimetry (DSC) detects phase transitions (e.g., melting points).
- Solubility profiling : Test solubility in polar (water, ethanol) and nonpolar solvents (toluene) at 25–100°C. Use UV-Vis spectroscopy to quantify saturation concentrations .
Advanced Research Questions
Q. What computational methods are employed to model the electronic structure of Rb₂PtBr₄, and how do they compare with experimental data?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate band structures using software like VASP or Quantum ESPRESSO. Validate predictions with angle-resolved photoemission spectroscopy (ARPES) .
- Charge density maps : Compare DFT-derived electron densities with experimental results from high-resolution XRD. Discrepancies >5% may indicate overlooked relativistic effects in Pt .
Q. How can contradictions in reported Pt-Br bond lengths across studies be resolved?
- Methodological Answer :
- Multi-technique validation : Combine neutron diffraction (for light atom positions) with XAFS (for local Pt coordination).
- Error analysis : Statistically compare datasets using Rietveld refinement (e.g., via GSAS-II) to identify systematic biases in crystallographic models .
Q. What experimental designs are suitable for probing the catalytic activity of Rb₂PtBr₄ in oxidation reactions?
- Methodological Answer :
- Electrochemical testing : Use a three-electrode cell with Rb₂PtBr₄-coated glassy carbon electrodes. Measure oxygen evolution reaction (OER) overpotentials in acidic/alkaline media.
- Operando spectroscopy : Pair cyclic voltammetry with in situ Raman to track intermediate species during catalysis .
Q. How can synthetic byproducts (e.g., Rb₃PtBr₅) be minimized during large-scale Rb₂PtBr₄ synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
